Cas no 2060045-03-4 (5-Cyano-3-ethyl-1H-indole-2-carboxylic acid)

2060045-03-4 structure

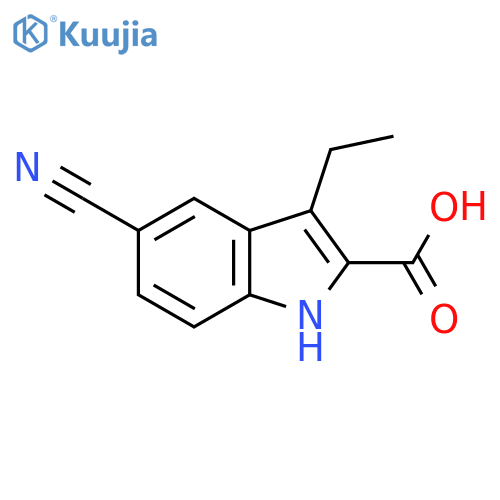

商品名:5-Cyano-3-ethyl-1H-indole-2-carboxylic acid

CAS番号:2060045-03-4

MF:C12H10N2O2

メガワット:214.220002651215

MDL:MFCD30498743

CID:5212607

PubChem ID:70239045

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 5-Cyano-3-ethyl-1H-indole-2-carboxylic acid

-

- MDL: MFCD30498743

- インチ: 1S/C12H10N2O2/c1-2-8-9-5-7(6-13)3-4-10(9)14-11(8)12(15)16/h3-5,14H,2H2,1H3,(H,15,16)

- InChIKey: FURKFHUEMUYHNE-UHFFFAOYSA-N

- ほほえんだ: N1C2=C(C=C(C#N)C=C2)C(CC)=C1C(O)=O

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-336981-5.0g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 5.0g |

$3935.0 | 2023-02-23 | ||

| Enamine | EN300-336981-2.5g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 2.5g |

$2660.0 | 2023-09-03 | ||

| Enamine | EN300-336981-1g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 1g |

$1357.0 | 2023-09-03 | ||

| Enamine | EN300-336981-0.1g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 0.1g |

$1195.0 | 2023-09-03 | ||

| Enamine | EN300-336981-0.25g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 0.25g |

$1249.0 | 2023-09-03 | ||

| Enamine | EN300-336981-1.0g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-336981-0.05g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 0.05g |

$1140.0 | 2023-09-03 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01046034-1g |

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 95% | 1g |

¥6755.0 | 2023-03-11 | |

| Enamine | EN300-336981-5g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 5g |

$3935.0 | 2023-09-03 | ||

| Enamine | EN300-336981-10.0g |

5-cyano-3-ethyl-1H-indole-2-carboxylic acid |

2060045-03-4 | 10.0g |

$5837.0 | 2023-02-23 |

5-Cyano-3-ethyl-1H-indole-2-carboxylic acid 関連文献

-

Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49

-

Oliver D. John Food Funct., 2020,11, 6946-6960

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Lijuan Xing,Zhigang Li,Qingsong Zhang,Yixuan Zhang,Pengfei Liu,Kailin Zhang RSC Adv., 2018,8, 2622-2631

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

2060045-03-4 (5-Cyano-3-ethyl-1H-indole-2-carboxylic acid) 関連製品

- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)

- 2138143-99-2(5-amino-1-methyl-3-(oxetan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 946234-91-9(ethyl 4-(4-methylphenyl)-3-(phenylsulfamoyl)thiophene-2-carboxylate)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

- 2059988-62-2(2-{3-(methylamino)phenylmethoxy}acetic acid)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 1866741-03-8(2-(Pentan-2-yl)cyclopropane-1-carboxylic acid)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬